

Mik-665 (S-64315) in Lymphoma: A Comparative Analysis of Clinical Trial Outcomes

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Compound of Interest

Compound Name: Mik-665

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This guide provides a comparative overview of the clinical trial outcomes for the Mcl-1 inhibitor, **Mik-665** (S-64315), and the BCL2 inhibitor, venetoclax, in patients with lymphoma. Due to the early termination of the **Mik-665** clinical trial program in lymphoma, publicly available data is limited. This guide summarizes the available information on **Mik-665** and contrasts it with the more extensive clinical trial data for venetoclax in various lymphoma subtypes.

Executive Summary

Mik-665 (S-64315) is a potent and selective inhibitor of the anti-apoptotic protein Mcl-1. Preclinical studies demonstrated its potential in hematologic malignancies, leading to a Phase 1 clinical trial (NCT02992483) in patients with relapsed or refractory lymphoma and multiple myeloma. However, this trial was terminated prematurely due to limited clinical activity observed, not as a consequence of safety concerns.^[1] In contrast, venetoclax, a selective BCL2 inhibitor, has undergone extensive clinical evaluation and has demonstrated significant efficacy in various lymphoma subtypes, leading to its approval for certain patient populations. This guide presents a side-by-side comparison of the available data to inform future research and development in the field of apoptosis-targeted therapies for lymphoma.

Data Presentation: Comparative Clinical Trial Outcomes

Mik-665 (S-64315) in Relapsed/Refractory Lymphoma

As the Phase 1 trial (NCT02992483) was terminated early and the full results have not been publicly released, a comprehensive quantitative data table on the efficacy and safety of **Mik-665** in lymphoma patients cannot be provided.^[2] The study was halted after a careful evaluation of the enrollment situation and the competitive landscape for anticancer therapies, coupled with the observation of limited clinical activity.^[1]

Table 1: Summary of **Mik-665** (S-64315) Phase 1 Trial (NCT02992483) in Lymphoma

Parameter	Description
Status	Completed (Terminated Early)
Phase	Phase 1
Indication	Relapsed or Refractory Lymphoma and Multiple Myeloma
Intervention	Mik-665 (S-64315) administered intravenously
Primary Objectives	To assess safety, tolerability, pharmacokinetics, and preliminary clinical activity; to estimate the Maximum Tolerated Dose (MTD) and/or Recommended Dose for Expansion (RDE)
Reason for Termination	Limited clinical activity observed and the competitive landscape for anticancer therapies ^[1]
Published Efficacy Data	Not available
Published Safety Data	Not available

Venetoclax in Relapsed/Refractory Lymphoma

Venetoclax has been investigated in numerous clinical trials for various lymphoma subtypes, both as a monotherapy and in combination regimens. The following tables summarize key efficacy and safety data from select studies in Follicular Lymphoma (FL) and Diffuse Large B-cell Lymphoma (DLBCL).

Table 2: Efficacy of Venetoclax in Follicular Lymphoma (CONTRALTO Study - Arm A: Venetoclax + Rituximab)[3][4]

Endpoint	Result
Overall Response Rate (ORR)	N/A
Complete Response (CR) Rate	17%
Partial Response (PR) Rate	N/A
Median Duration of Response (DoR)	N/A
Median Progression-Free Survival (PFS)	N/A

Table 3: Safety of Venetoclax + Rituximab in Follicular Lymphoma (CONTRALTO Study - Arm A)[4]

Adverse Event (Grade 3/4)	Incidence
Neutropenia	N/A
Thrombocytopenia	N/A
Anemia	N/A
Febrile Neutropenia	N/A
Any Grade 3/4 AE	51.9%

Table 4: Efficacy of Venetoclax in Diffuse Large B-cell Lymphoma (Monotherapy)

Study	Patient Population	Overall Response Rate (ORR)	Complete Response (CR) Rate
Phase 1 Study (NCT01328626)	Relapsed/Refractory DLBCL	18%	N/A

Table 5: Efficacy of Venetoclax in Combination Therapy for DLBCL

Study	Treatment Regimen	Patient Population	Overall Response Rate (ORR)	Complete Response (CR) Rate
CAVALLI (Phase 2)	Venetoclax + R-CHOP	First-line DLBCL	N/A	69%

Experimental Protocols

Mik-665 (S-64315) Phase 1 Trial (NCT02992483)

While the full protocol is not publicly available, key aspects of the study design have been reported:[5][6]

- Study Design: A Phase 1, open-label, multicenter, dose-escalation study.
- Patient Population: Adult patients with relapsed or refractory lymphoma or multiple myeloma.
- Intervention: **Mik-665** administered as a single agent via intravenous infusion.
- Dose Escalation: The study utilized a Bayesian Hierarchical model to guide dose escalation and determine the MTD.
- Primary Endpoints: The primary objectives were to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of **Mik-665**.

Venetoclax Clinical Trials (Illustrative Examples)

CONTRALTO Study (NCT02187861) in Follicular Lymphoma:[3][4][7]

- Study Design: An open-label, phase 2 study with three arms. Arm A, summarized here, evaluated chemotherapy-free treatment.
- Patient Population: Patients with relapsed or refractory follicular lymphoma.
- Intervention (Arm A): Venetoclax 800 mg daily plus Rituximab 375 mg/m² on days 1, 8, 15, and 22 of cycle 1 and day 1 of cycles 4, 6, 8, 10, and 12.

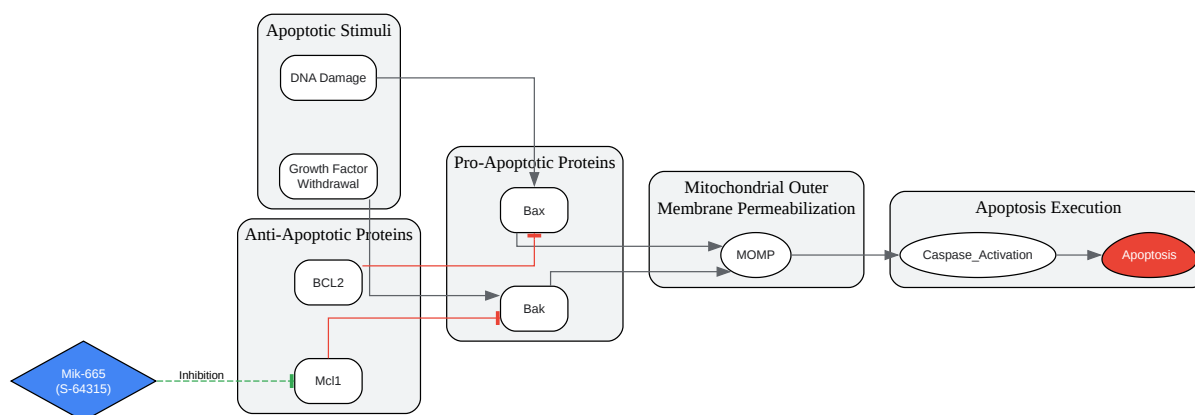
- Primary Endpoints: Safety and efficacy.

CAVALLI Study (NCT02055820) in Diffuse Large B-cell Lymphoma:

- Study Design: A phase 2 study assessing the efficacy and safety of venetoclax in combination with R-CHOP.
- Patient Population: First-line diffuse large B-cell lymphoma.
- Intervention: Venetoclax administered with a standard R-CHOP regimen.
- Primary Endpoints: Safety, tolerability, and complete response rate at the end of treatment.

Mandatory Visualization

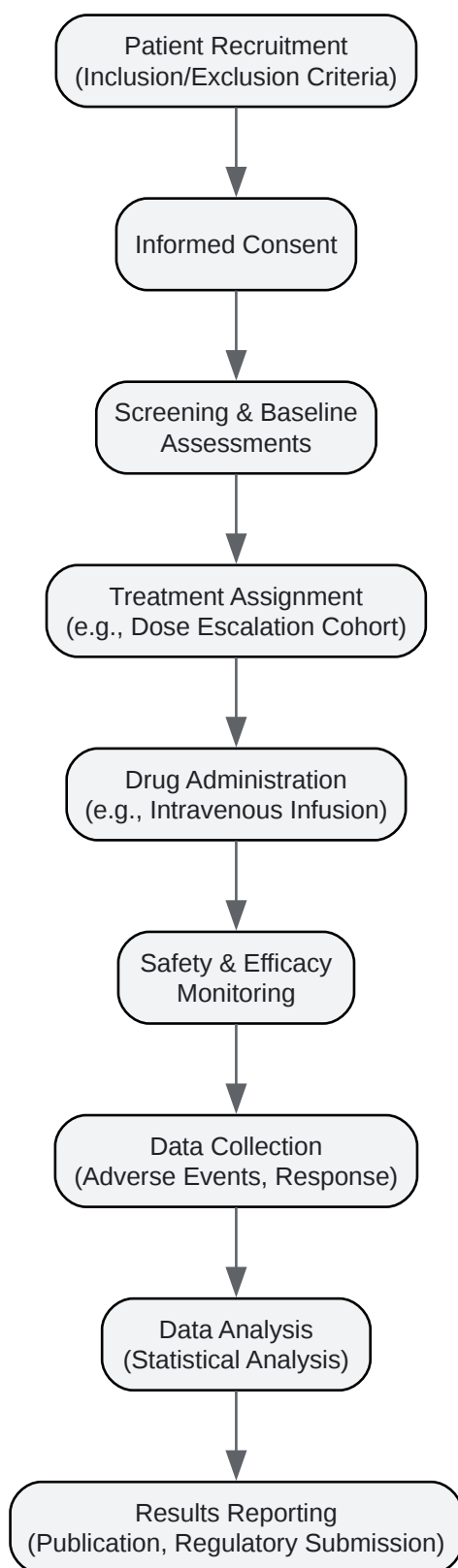
BCL2 Family Signaling Pathway and Mechanism of Action of Mik-665



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Caption: BCL2 family signaling pathway and the inhibitory action of **Mik-665** on Mcl-1.

Generalized Clinical Trial Workflow



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Caption: A generalized workflow for a clinical trial from patient recruitment to results reporting.

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